molecular formula C10H10O4 B132819 4-[(1r)-1-Carboxyethyl]benzoic acid CAS No. 145679-19-2

4-[(1r)-1-Carboxyethyl]benzoic acid

Cat. No.: B132819
CAS No.: 145679-19-2
M. Wt: 194.18 g/mol
InChI Key: ZHJJCJKDNFTHKD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1r)-1-Carboxyethyl]benzoic acid is a chiral carboxylic acid derivative characterized by a benzoic acid backbone substituted at the 4-position with a carboxyethyl group in the (1r)-configuration. This structural motif confers unique physicochemical properties, including enhanced solubility in polar solvents compared to simpler benzoic acid derivatives due to the additional carboxylic acid moiety.

Properties

CAS No.

145679-19-2

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-[(1R)-1-carboxyethyl]benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1

InChI Key

ZHJJCJKDNFTHKD-ZCFIWIBFSA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O

Synonyms

4-(1-carboxyethyl)benozic acid
4-(1-carboxyethyl)benozic acid, (S)-isomer
p-(1-carboxyethyl)benzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Positional Isomerism : The 3- and 4-substituted carboxyethyl benzoic acids (e.g., 3-[(1rs)-1-carboxyethyl]benzoic acid vs. the target compound) exhibit distinct spatial arrangements, which could influence intermolecular interactions in biological systems. For example, the 4-substituted derivative may exhibit better alignment with enzyme active sites due to reduced steric hindrance compared to the 3-isomer .

Natural vs. Synthetic Derivatives : Natural benzoic acids (e.g., p-hydroxybenzoic acid) lack the carboxyethyl group, resulting in lower molecular weights and simpler solubility profiles. Synthetic derivatives like 4-[(1r)-1-Carboxyethyl]benzoic acid may offer tailored pharmacokinetic advantages, such as prolonged half-lives or improved membrane permeability .

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities : 3-[(1rs)-1-Carboxyethyl]benzoic acid is identified as "Ketoprofen Impurity C," highlighting its relevance in quality control during drug manufacturing. Its structural similarity to the target compound underscores the need for precise analytical methods to distinguish positional isomers .
  • Biological Activity: Thiazolidinone-benzoic acid hybrids (e.g., CAS 303056-62-4) have demonstrated inhibitory activity against enzymes like BChE, a target in Alzheimer’s disease (). While this compound lacks a thiazolidinone moiety, its carboxyethyl group may still engage in critical hydrogen-bonding interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.